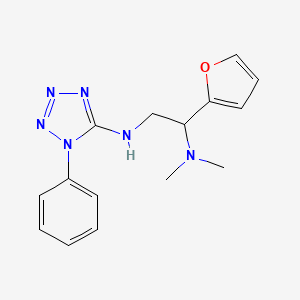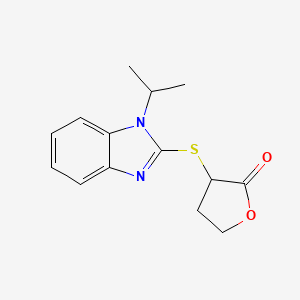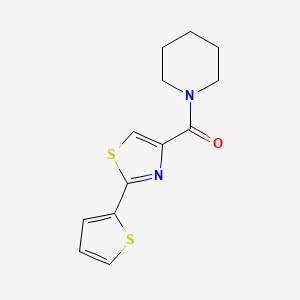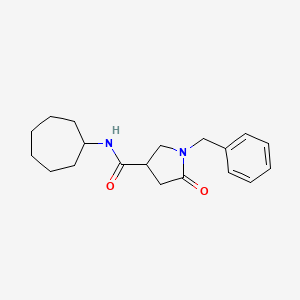
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine, also known as LFT-1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrazole-based compound that has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine is not fully understood. However, studies have suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that it can protect against neurotoxicity and improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine is its relatively simple synthesis method, which allows for large-scale production. It has also shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine involves the reaction of furan-2-carbaldehyde with N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form the desired product. The synthesis method is relatively simple and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have demonstrated the neuroprotective effects of this compound in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(furan-2-yl)-N,N-dimethyl-N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20(2)13(14-9-6-10-22-14)11-16-15-17-18-19-21(15)12-7-4-3-5-8-12/h3-10,13H,11H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRNGBJDDMKWIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC1=NN=NN1C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylfuran-3-carboxamide](/img/structure/B7536626.png)


![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)
